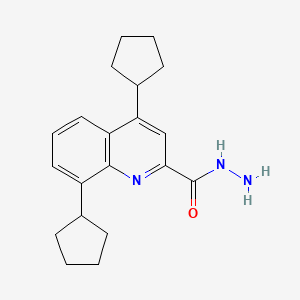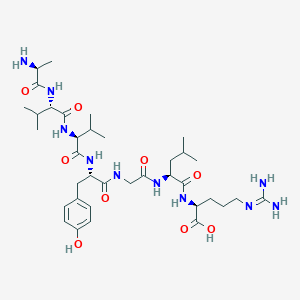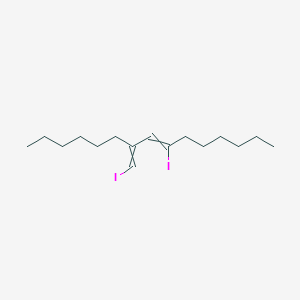
1-Cyclohepten-1-amine, N,N-dipentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohepten-1-amine, N,N-dipentyl- is an organic compound with the molecular formula C₁₇H₃₃N It is a derivative of cycloheptene, featuring an amine group substituted with two pentyl groups
Preparation Methods
The synthesis of 1-Cyclohepten-1-amine, N,N-dipentyl- typically involves the following steps:
Cycloheptene Formation: Cycloheptene can be synthesized through the hydrogenation of cycloheptadiene.
Amination: The cycloheptene is then subjected to an amination reaction where an amine group is introduced at the 1-position.
N,N-Dipentyl Substitution: Finally, the amine group is substituted with two pentyl groups through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Cyclohepten-1-amine, N,N-dipentyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives. Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents include alkyl halides or acyl chlorides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohepten-1-amine, N,N-dipentyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: Research into its biological activity and potential as a pharmaceutical intermediate is ongoing.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohepten-1-amine, N,N-dipentyl- involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
1-Cyclohepten-1-amine, N,N-dipentyl- can be compared with similar compounds such as:
1-Cyclohepten-1-amine, N,N-dibutyl-: Similar structure but with butyl groups instead of pentyl groups.
1-Cyclohepten-1-amine, N,N-dihexyl-: Similar structure but with hexyl groups instead of pentyl groups.
Properties
CAS No. |
823178-46-7 |
|---|---|
Molecular Formula |
C17H33N |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
N,N-dipentylcyclohepten-1-amine |
InChI |
InChI=1S/C17H33N/c1-3-5-11-15-18(16-12-6-4-2)17-13-9-7-8-10-14-17/h13H,3-12,14-16H2,1-2H3 |
InChI Key |
XYSYENVUHGOXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C1=CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


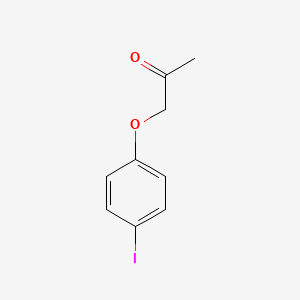
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)


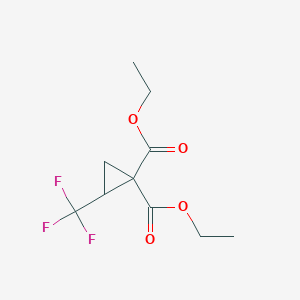
![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)

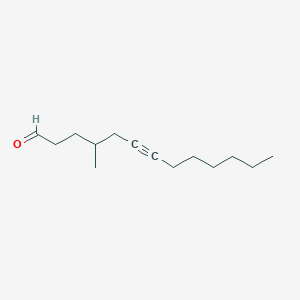
![Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane](/img/structure/B14230617.png)
![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
